
5-Bromo-7-azaindole
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C7H5BrN2 . It is a derivative of pyrrolo[2,3-b]pyridine, where a bromine atom is substituted at the 5-position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
5-Bromo-7-azaindole, also known as 5-bromo-1H-pyrrolo[2,3-b]pyridine, is primarily used in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation . Specifically, this compound has been used in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor . BCL-2 is a protein that regulates cell death (apoptosis), and its inhibition can lead to increased apoptosis, particularly in cancer cells .
Mode of Action
It is known that azaindole derivatives, such as this compound, can inhibit kinase activity . This inhibition can disrupt the signaling pathways that these kinases are involved in, leading to changes in cell behavior .
Biochemical Pathways
This compound affects the biochemical pathways involving the kinases it inhibits . For example, in the case of BCL-2 inhibition, the compound can disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption can lead to increased apoptosis, particularly in cancer cells where BCL-2 is often overexpressed .
Pharmacokinetics
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been used to modulate properties such as solubility, pKa, and lipophilicity, which can impact bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of kinase activity, leading to disruption of cell signaling pathways . In the context of cancer treatment, this can result in increased apoptosis of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated place and protective clothing should be worn to avoid exposure . Additionally, the compound should be stored in a sealed container in a dry environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-azaindole has been found to interact with various enzymes and proteins. For instance, it has been used in the design of inhibitors for diseases related protein kinases
Cellular Effects
In terms of cellular effects, this compound has been reported to exhibit significant cytotoxicity against human ovarian carcinoma cells in vivo . It inhibits the proliferation of cancer cells by binding to ATP synthase
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression . For instance, it has been found to inhibit the kinase that controls PRR5 and TOC1 protein amounts .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 176-180 °C , suggesting that it is stable under normal laboratory conditions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Pyrrolo[2,3-b]pyridine: One common method involves the bromination of pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the formation of intermediate compounds, followed by bromination.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Products: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Cancer Research: Studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Industry:
Comparison with Similar Compounds
5-Bromo-7-azaindole: Another brominated heterocyclic compound with similar structural features.
5-Bromo-1H-pyrrolo[3,2-b]pyridine: A structural isomer with the bromine atom at a different position.
Uniqueness:
Selective FGFR Inhibition: 5-Bromo-1H-pyrrolo[2,3-b]pyridine is unique in its selective inhibition of FGFRs, making it a valuable compound in cancer research.
Versatility in Synthesis: The compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVWZSQAIDCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437889 | |
| Record name | 5-Bromo-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183208-35-7 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183208-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrrolo(2,3-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183208357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5-Bromo-7-azaindole?
A: this compound comprises a planar azaindole skeleton formed by fused six-membered pyridine and five-membered pyrrole rings. [] The bromine atom is located at the 5th position of the azaindole core.
Q2: How is this compound typically synthesized?
A2: Several synthetic routes have been explored for this compound:
- Fischer Cyclization: This method utilizes readily available starting materials to build the this compound scaffold with alkyl or aryl substituents at positions 2 and 3. []
- Bromination of Dihydro-7-azaindole Derivatives: This approach involves reacting 7-azaindole with sodium hydrogen sulfite followed by bromination and subsequent removal of the sulfonate group to yield this compound. []
- Catalytic Hydrogenation and Bromination: This method uses palladium-loaded mesoporous carbon as a catalyst for the hydrogenation of 7-azaindole, followed by bromination and oxidative dehydrogenation to obtain the final product. []
Q3: What are the potential applications of this compound in medicinal chemistry?
A: this compound serves as a valuable building block in synthesizing various biologically active compounds. For instance, it's a key intermediate in preparing gold(I) triphenylphosphane complexes, which have shown promising in vitro antitumor activity against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines. []
Q4: How does the solubility of this compound vary in different solvents?
A: Studies have investigated the solubility of this compound in pure and mixed solvent systems at different temperatures (ranging from 278.15 to 323.15 K). [] Understanding solubility profiles is crucial for optimizing synthesis, purification, and potential formulation development.
Q5: Has the crystal structure of this compound been elucidated?
A: Yes, X-ray crystallography studies have revealed that this compound molecules form inversion dimers through N—H⋯N hydrogen bonds. [, ] This structural information is valuable for understanding intermolecular interactions and potential binding modes.
Q6: Are there any studies on the vibrational spectroscopic properties of this compound?
A: Researchers have investigated the vibrational spectroscopic characteristics of this compound, supported by Density Functional Theory (DFT) calculations. [] This research helps interpret experimental data and understand the molecule's vibrational modes.
Q7: How does this compound behave as a ligand in metal complexes?
A: Research has shown that the N1-deprotonated anion of this compound can coordinate to metal centers, such as gold(I), through the N1 atom of its pyrrole ring. [] This coordination behavior makes it a suitable ligand for developing metal-based complexes with potential biological activities.
Q8: What are the potential applications of this compound derivatives in materials science?
A: this compound derivatives, particularly those with aryl substitutions, have been explored for their fluorescent properties. [] This opens up possibilities for their use in materials applications requiring fluorescent probes or sensors.
Q9: Has this compound been explored for its potential in drug delivery systems?
A: While not directly studied with this compound itself, research has demonstrated the use of 4-aminobenzoic acid-coated maghemite nanoparticles as potential anticancer drug magnetic carriers for highly cytotoxic cisplatin-like complexes involving 7-azaindoles, including this compound. [] This suggests a possible avenue for exploring similar drug delivery strategies using this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![(3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B68023.png)
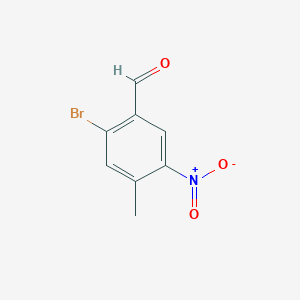
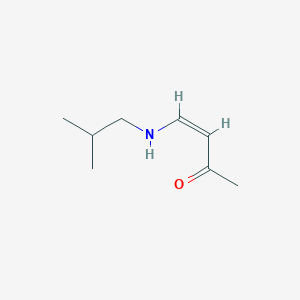

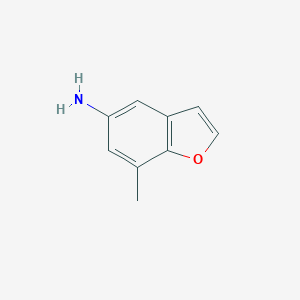
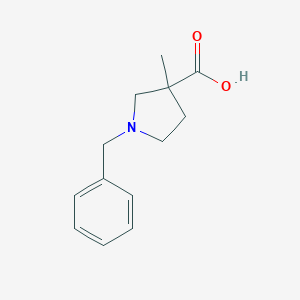
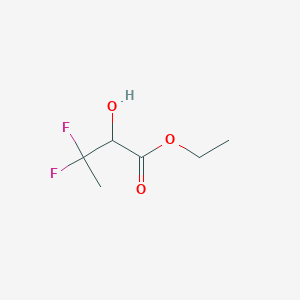
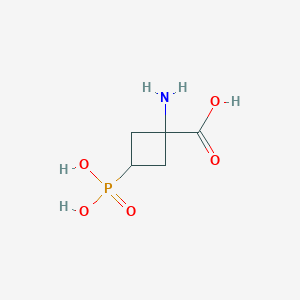
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
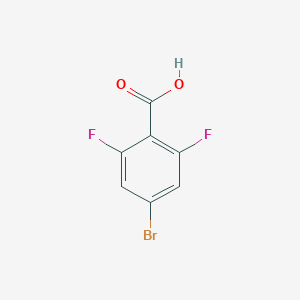
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)
